Uprosertib (formerly known as GSK2141795) is a potent, selective, and orally bioavailable pan-Akt kinase inhibitor currently being investigated for its potential use in cancer treatment. [, ] As a research tool, uprosertib enables scientists to explore the role of the Akt signaling pathway in various cellular processes and disease models. It has shown promise in preclinical studies and is being evaluated in clinical trials for various cancer types.
Uprosertib is derived from a series of chemical modifications aimed at enhancing its specificity and efficacy against AKT isoforms. It belongs to a class of compounds that inhibit the phosphoinositide 3-kinase/AKT signaling pathway, which is frequently dysregulated in various cancers. The compound has been evaluated in clinical trials, including combinations with other targeted therapies to improve therapeutic outcomes in patients with specific cancer types.
The synthesis of uprosertib involves several key steps:
These synthetic routes are optimized to maximize yield and minimize by-products, ensuring that the compound can be produced at scale for clinical evaluation.
Uprosertib has a complex molecular structure characterized by:
The molecular formula for uprosertib is typically represented as , and its molecular weight is approximately 313.36 g/mol. The three-dimensional conformation allows it to fit into the active site of AKT effectively, facilitating competitive inhibition.
Uprosertib primarily engages in competitive inhibition through reversible binding to the active site of AKT. The key reactions involved include:
The effectiveness of uprosertib can be quantified using assays that measure the phosphorylation status of known substrates of AKT.
Uprosertib exerts its effects through a well-defined mechanism:
Studies have shown that treatment with uprosertib leads to significant reductions in tumor growth in preclinical models, highlighting its potential effectiveness as a therapeutic agent.
Uprosertib exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems.
Uprosertib's primary application lies within oncology as a therapeutic agent targeting cancers with dysregulated AKT signaling. Its potential uses include:
The PI3K/Akt/mTOR (PAM) pathway is a master regulator of cellular processes implicated in >50% of human cancers. This signaling cascade drives oncogenesis by:
Genetic alterations driving pathway dysregulation include PIK3CA mutations (20-40% in breast/endometrial cancers), PTEN loss (30-70% in glioblastoma/prostate cancer), and Akt amplifications [1] [8].
Akt exists as three isoforms with distinct and overlapping functions:
Isoform-specific inhibition is complicated by 80% structural homology in kinase domains. However, differential expression in tumors provides therapeutic windows for pan-Akt inhibitors like Uprosertib [5] [7].
Akt inhibitor development has evolved through three generations:
Generation | Mechanism | Examples | Limitations |
---|---|---|---|
First (2000s) | ATP-competitive | Perifosine | Low potency, off-target effects |
Second | Allosteric PH domain binders | MK-2206 | Isoform specificity issues |
Third | Irreversible cysteine-targeting | Ipatasertib | Toxicity concerns |
Uprosertib emerged as a potent ATP-competitive pan-inhibitor optimized for balanced isoform inhibition and reduced off-target effects [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7